HBTU

描述

The exact mass of the compound 2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

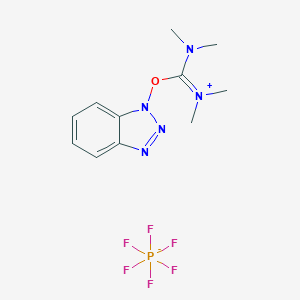

2D Structure

3D Structure of Parent

属性

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

HBTU: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a highly efficient aminium-based coupling reagent widely employed in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation.[1] Introduced in 1978, it has become a staple in the synthesis of peptides and other organic molecules due to its rapid reaction kinetics, high coupling efficiency, and effective suppression of racemization. This guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, and detailed experimental protocols for its application in peptide synthesis.

Chemical Structure and Properties

This compound is a white to off-white crystalline powder.[2] While initially assigned a uronium salt structure, X-ray analysis has confirmed that this compound exists as the guanidinium N-oxide isomer. This structural clarification is crucial for understanding its reactivity and mechanism of action.

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value | Reference |

| IUPAC Name | [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | [1] |

| Synonyms | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | [3] |

| CAS Number | 94790-37-1 | [1] |

| Molecular Formula | C₁₁H₁₆F₆N₅OP | [1] |

| Molecular Weight | 379.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 200 °C (decomposition) | [1][3] |

| Solubility | Soluble in DMF, DMSO, NMP, and acetonitrile (0.1 g/mL). Insoluble in water and ethanol. | [2][3][4] |

| Stability | Stable under recommended storage conditions (2-8°C, desiccated). Moisture-sensitive. | [2][3] |

Mechanism of Action in Peptide Bond Formation

The primary function of this compound in peptide synthesis is to activate a carboxylic acid for nucleophilic attack by an amine, leading to the formation of an amide bond. The generally accepted mechanism involves the following key steps:

-

Formation of the Active Ester: The carboxylate of the N-protected amino acid attacks the central carbon atom of this compound.

-

Release of HOBt: This initial attack leads to the formation of a highly reactive O-acylisourea intermediate and the release of 1-hydroxybenzotriazole (HOBt).

-

Amide Bond Formation: The free amine of the second amino acid (or the growing peptide chain) then attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt.

The in-situ generation of the HOBt active ester is a key feature of this compound's efficacy, as it proceeds rapidly and minimizes the opportunity for side reactions, most notably racemization.

Figure 1: Simplified reaction pathway of this compound-mediated peptide bond formation.

Quantitative Performance Data

This compound is renowned for its high coupling efficiency and low propensity for racemization. While exact yields and racemization levels are highly sequence- and condition-dependent, comparative studies provide valuable insights into its performance relative to other common coupling reagents.

Table 1: Comparative Performance of Coupling Reagents

| Coupling Reagent | Typical Yield | Racemization Level | Key Advantages | Key Disadvantages |

| This compound | High | Low | Cost-effective, stable, good solubility | Can cause guanidinylation of the N-terminus if used in excess |

| HATU | Very High | Very Low | Generally more reactive than this compound, effective for hindered couplings | Higher cost |

| HCTU | High | Low | More reactive than this compound, often at a lower cost than HATU | |

| PyBOP | High | Low | Phosphonium-based, avoids guanidinylation side reaction | Can be less reactive for some hindered couplings |

| DIC/HOBt | Good to High | Low | Economical, simple by-product removal in solution phase | Slower reaction rates compared to onium salts |

Note: The data in this table is a qualitative summary based on multiple literature sources. Specific quantitative values can vary significantly based on the peptide sequence, solvent, temperature, and other reaction parameters.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. It is recommended to optimize these conditions for specific peptide sequences.

Standard this compound Coupling Protocol for SPPS (Fmoc Chemistry)

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Peptide synthesis resin with a free N-terminal amine

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for 15-30 minutes.

-

Amino Acid Activation (Pre-activation Method):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF or NMP.

-

Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes.

-

-

Coupling:

-

Drain the solvent from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF or NMP (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling may be necessary.

Protocol for Difficult Couplings

For sterically hindered amino acids or problematic sequences, the following modifications can be made to the standard protocol:

-

Increased Equivalents: Use a higher excess of the protected amino acid and this compound (e.g., 5-10 equivalents).

-

Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

-

Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50 °C).

-

Solvent Choice: NMP is often a better solvent for aggregating sequences than DMF.

Figure 2: General workflow for solid-phase peptide synthesis (SPPS) using this compound.

Safety and Handling

This compound is classified as an irritant and a moderate skin sensitizer.[1] It is also potentially explosive under thermal stress.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound remains a cornerstone of modern peptide synthesis due to its robust performance, reliability, and cost-effectiveness. Its ability to facilitate rapid and efficient amide bond formation with minimal racemization makes it an invaluable tool for researchers and professionals in drug development and related scientific fields. By understanding its chemical properties, mechanism of action, and optimizing its application through established protocols, scientists can continue to leverage this compound for the successful synthesis of a wide range of peptide-based molecules.

References

The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Among the plethora of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has established itself as a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1][2] Its widespread adoption is attributable to its high coupling efficiency, rapid reaction kinetics, and a notable capacity to suppress racemization.[2][3] This technical guide provides a comprehensive exploration of the mechanism of this compound in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes for researchers and professionals in drug development.

The Chemical Identity of this compound: An Aminium Salt

Initially presumed to possess a uronium salt structure, crystallographic and solution-state studies have since clarified that this compound exists as an aminium salt, specifically a guanidinium N-oxide.[3] This structural nuance is pivotal to its reactivity and mechanism of action.

The Mechanism of Action: A Stepwise Look

The primary function of this compound is to facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This is achieved through a two-step process: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

-

Activation of the Carboxylic Acid: The process is initiated by the deprotonation of the N-protected amino acid's carboxylic group by a tertiary amine, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of this compound.[4] This leads to the formation of an unstable O-acylisourea intermediate, which rapidly rearranges to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This esterification is accompanied by the release of tetramethylurea as a byproduct.[5]

-

Peptide Bond Formation: The newly formed HOBt active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The amine attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of HOBt.[5]

The synergistic role of HOBt, either generated in situ from this compound or added as an auxiliary nucleophile, is crucial in minimizing racemization by preventing the formation of undesirable oxazolone intermediates.[5]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound-mediated peptide bond formation.

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Quantitative Data on this compound Performance

The efficacy of a coupling reagent is best assessed through quantitative measures of yield and the extent of racemization. The following tables summarize comparative data for this compound against other common coupling reagents.

Table 1: Comparison of Coupling Reagent Performance in Segment Coupling

| Coupling Reagent | Yield (%) | Racemization (%) |

| This compound | 85 | 12.5 |

| HATU | 95 | 5.6 |

| COMU | 90 | 7.2 |

| TOMBU | 88 | 8.9 |

| COMBU | 86 | 9.5 |

Data adapted from a study on segment coupling models known to be sensitive to racemization.[1]

Table 2: Racemization Levels in the Synthesis of Chiral Peptide Nucleic Acids (PNAs)

| Coupling Reagent | Relative Racemization Level |

| DEPBT | Lowest |

| TDBTU | Low |

| This compound | Moderate |

| HATU | Highest |

Data from a study on the synthesis of chiral PNA monomers, where the enantiomeric purity of products decreased in the order presented.[6]

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol outlines a general procedure for manual SPPS on a resin support.

1. Resin Preparation:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Side-Chain Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[7]

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

7. Analysis:

-

Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]

Solution-Phase Peptide Coupling Protocol using this compound

This protocol provides a general procedure for the coupling of two peptide fragments in solution.

1. Reactant Preparation:

-

Dissolve the N-protected amino acid or peptide fragment (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

-

In a separate flask, dissolve the C-protected amino acid or peptide fragment with a free amino group (1-1.2 equivalents) in the same solvent.

2. Activation:

-

To the solution of the carboxylic acid component, add this compound (1-1.2 equivalents) and a tertiary base such as DIPEA (2-3 equivalents).

-

Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester.

3. Coupling:

-

Add the solution of the amine component to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight.

4. Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography or recrystallization.

5. Characterization:

-

Analyze the purified peptide using techniques such as NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Conclusion

This compound remains a robust and reliable coupling reagent in the peptide chemist's toolkit. Its mechanism, centered on the efficient formation of an HOBt active ester, provides a balance of high reactivity and suppression of racemization. For researchers and professionals in drug development and peptide science, a thorough understanding of the principles and practical protocols outlined in this guide is essential for the successful synthesis of complex and stereochemically pure peptides. The provided quantitative data and visual aids serve as a practical reference for optimizing synthetic strategies and achieving desired outcomes in peptide coupling reactions.

References

- 1. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. youtube.com [youtube.com]

- 5. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

HBTU Activation of Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone. Among the myriad of coupling reagents developed to facilitate this transformation, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a robust and widely utilized tool. Introduced in 1978, this compound offers a compelling combination of high coupling efficiency, rapid reaction times, and a notable resistance to racemization, a critical factor in the synthesis of chiral molecules such as peptides and pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound activation of carboxylic acids, encompassing its mechanism of action, detailed experimental protocols, comparative performance data, and its application in the synthesis of therapeutic peptides.

Core Principles: The Mechanism of this compound Activation

This compound is an aminium-based coupling reagent that activates a carboxylic acid by converting its hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine.[1] The activation process proceeds through the formation of an O-acylisourea intermediate, which then rearranges to a highly reactive OBt (1-hydroxybenzotriazole) active ester. It is this active ester that readily reacts with the amine to form the desired amide bond, regenerating HOBt as a byproduct.

The key steps in the this compound activation and coupling pathway are as follows:

-

Deprotonation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Formation of the O-Acylisourea Intermediate: The carboxylate anion attacks the electrophilic carbon atom of this compound, displacing the hexafluorophosphate anion and forming a transient and highly reactive O-acylisourea intermediate.

-

Intramolecular Rearrangement to the OBt Active Ester: The O-acylisourea intermediate rapidly rearranges to form the more stable and highly reactive OBt active ester of the carboxylic acid, with the concomitant formation of tetramethylurea as a byproduct.

-

Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the OBt active ester, leading to the formation of a tetrahedral intermediate.

-

Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond.

// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; this compound [label="this compound", fillcolor="#FBBC05"]; Base [label="Base (e.g., DIPEA)"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OBt_Ester [label="OBt Active Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH₂)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Amide_Bond [label="Amide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetramethylurea [label="Tetramethylurea"]; HOBt [label="HOBt"];

// Edges Carboxylic_Acid -> Carboxylate [label="+ Base"]; Carboxylate -> O_Acylisourea [label="+ this compound"]; O_Acylisourea -> OBt_Ester [label="Rearrangement"]; OBt_Ester -> Tetrahedral_Intermediate [label="+ Amine"]; O_Acylisourea -> Tetramethylurea; Tetrahedral_Intermediate -> Amide_Bond; Tetrahedral_Intermediate -> HOBt; } dot Figure 1: this compound activation of a carboxylic acid.

Quantitative Performance Analysis: this compound in Comparison

The selection of a coupling reagent is a critical decision in the design of a synthetic route, with implications for yield, purity, reaction time, and cost. This compound is often compared with other popular aminium/uronium and phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). While all are effective, their performance can vary depending on the specific substrates and reaction conditions.

| Coupling Reagent | Typical Yield | Relative Reaction Time | Racemization Potential | Key Advantages | Key Disadvantages |

| This compound | High to Excellent | Fast (typically 10-60 min)[2] | Low[3] | Cost-effective, stable, good solubility. | Potential for guanidinylation side reaction. |

| HATU | Excellent | Very Fast | Very Low | Higher reactivity, often superior for hindered couplings and reducing racemization.[3] | Higher cost, can also cause guanidinylation. |

| PyBOP | High to Excellent | Fast | Low | Byproducts are generally less problematic. | Can be less effective for highly hindered couplings compared to HATU. |

Note: The data presented is a qualitative summary based on literature. Actual results can vary significantly based on the specific amino acids being coupled, the solvent, the base used, and the reaction temperature. For critical applications, empirical optimization is always recommended.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound activation.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

This compound (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation (Pre-activation Method):

-

In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.

-

Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

// Nodes Start [label="Start with Resin-Bound Peptide", shape=ellipse, fillcolor="#FBBC05"]; Swell [label="Swell Resin in DMF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="Wash (DMF, DCM)"]; Activation [label="Activate Fmoc-AA with this compound/Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Couple to Resin"]; Wash2 [label="Wash (DMF, DCM)"]; Monitoring [label="Monitor Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Recouple or Cap"]; Complete [label="Next Amino Acid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Cleave from Resin and Deprotect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Swell; Swell -> Deprotection; Deprotection -> Wash1; Wash1 -> Activation; Activation -> Coupling; Coupling -> Wash2; Wash2 -> Monitoring; Monitoring -> Incomplete [label="Positive"]; Incomplete -> Activation; Monitoring -> Complete [label="Negative"]; Complete -> Deprotection [label="Yes"]; Complete -> Cleavage [label="No"]; } dot Figure 2: A typical workflow for SPPS.

Protocol 2: Solution-Phase Amide Bond Formation using this compound

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1 equivalent)

-

Amine (1-1.2 equivalents)

-

This compound (1.1-1.5 equivalents)

-

DIPEA (2-3 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM, or acetonitrile)

Procedure:

-

Dissolution: Dissolve the carboxylic acid and this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add DIPEA to the solution and stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Amine Addition: Add the amine to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Application in Drug Development: Synthesis of Liraglutide

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity, is a prime example of a complex synthetic peptide therapeutic. Its synthesis involves the sequential coupling of 31 amino acids, a process where efficient and low-racemization coupling reagents like this compound are invaluable. While various synthetic strategies exist, a common approach involves solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.

In a typical SPPS of Liraglutide, this compound can be employed for the coupling of each of the Fmoc-protected amino acids in the sequence. For instance, in the fragment-based synthesis of Liraglutide, this compound has been used to couple peptide fragments on the solid support. The general principles outlined in Protocol 1 are applied, with careful monitoring at each step to ensure high coupling efficiency, which is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).

Troubleshooting and Side Reactions

While this compound is a highly effective coupling reagent, there are potential side reactions and challenges that researchers should be aware of:

-

Guanidinylation: The most significant side reaction associated with this compound and other aminium-based reagents is the guanidinylation of the free N-terminal amine of the peptide.[4] This occurs when this compound reacts directly with the amine, forming a stable tetramethylguanidinium adduct and terminating the peptide chain elongation. This side reaction is more prevalent under conditions of slow coupling, such as with sterically hindered amino acids, or when there is a localized excess of the coupling reagent. To mitigate this, it is advisable to use a slight excess of the carboxylic acid and to ensure rapid and efficient mixing of the reagents.

-

Racemization: Although this compound is known for its low racemization potential, epimerization can still occur, particularly with sensitive amino acids like histidine and cysteine. The choice of base can play a role, with more hindered bases like 2,4,6-collidine sometimes offering advantages over DIPEA in minimizing racemization. The addition of an external source of HOBt can also help to suppress this side reaction.

-

Aspartimide Formation: For sequences containing aspartic acid, the formation of a five-membered ring aspartimide intermediate is a known side reaction, particularly under basic conditions. This can lead to the formation of β-aspartyl peptides upon ring-opening. Careful selection of protecting groups for the aspartic acid side chain and optimization of the coupling conditions can help to minimize this issue.

Conclusion

This compound remains a cornerstone reagent in the synthesis of peptides and other complex organic molecules. Its ability to efficiently activate carboxylic acids with minimal racemization has solidified its place in both academic research and industrial drug development. A thorough understanding of its mechanism, optimal reaction conditions, and potential side reactions is crucial for its successful application. By following well-defined protocols and being mindful of the potential challenges, researchers can harness the power of this compound to construct complex amide-containing molecules with high efficiency and purity, paving the way for new discoveries in science and medicine.

References

The Solubility of HBTU: A Comprehensive Technical Guide for Researchers

An in-depth analysis of the solubility of the widely-used coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in N,N-Dimethylformamide (DMF) and other common organic solvents is critical for its effective application in peptide synthesis and other chemical reactions. This guide provides a detailed overview of this compound's solubility, experimental protocols for its determination, and a practical workflow for its use in solid-phase peptide synthesis (SPPS).

Quantitative Solubility of this compound

Understanding the solubility of this compound in various solvents is paramount for preparing stock solutions and ensuring efficient reaction kinetics. While this compound is generally known for its good solubility in common polar aprotic solvents used in peptide synthesis, precise quantitative data allows for optimized and reproducible experimental design.[1] The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Routinely used at concentrations of 0.2 M, 0.45 M, and 0.5 M. | This indicates a minimum solubility of approximately 7.59 g/100 mL, 17.08 g/100 mL, and 18.97 g/100 mL, respectively. This compound is considered soluble in DMF.[1] |

| Acetonitrile (ACN) | 0.1 g/mL[2][3][4] | This equates to 10 g/100 mL. |

| Dimethyl Sulfoxide (DMSO) | ≥ 37.9 mg/mL[5] | This indicates a solubility of at least 3.79 g/100 mL. This compound is considered soluble in DMSO.[1] |

| Dichloromethane (DCM) | Soluble[1] | In practice, this compound is dissolved in a mixture of DCM and DMF for certain peptide synthesis protocols.[6] |

| N-Methyl-2-pyrrolidone (NMP) | Good solubility reported.[7] | NMP is a common solvent for peptide synthesis and readily dissolves this compound. |

| Water | 1.6 g/L[8] | This compound has limited solubility in water. |

Note on Stability: this compound solutions in DMF are known to be stable for several weeks when stored under anhydrous conditions and protected from light.

Experimental Protocol for Determining this compound Solubility

A general and reliable method for determining the solubility of a solid compound like this compound in a specific solvent involves the gravimetric method. This protocol can be adapted for various solvents to expand upon the existing solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMF, NMP, THF, DCM)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Drying oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent at a controlled temperature (e.g., 25 °C). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Stir the mixture vigorously using a magnetic stirrer in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the volumetric flask under reduced pressure (using a rotary evaporator) or by gentle heating in a fume hood.

-

Once the solvent is completely removed, dry the remaining solid this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Accurately weigh the volumetric flask containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty volumetric flask from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or g/100 mL, by dividing the mass of the dissolved this compound by the volume of the solvent used.

-

This compound in Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a cornerstone of modern solid-phase peptide synthesis, facilitating the efficient formation of amide bonds between amino acids. The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS using this compound as the coupling agent.

Caption: A typical Fmoc-SPPS cycle using this compound.

This workflow highlights the key steps of activation of the incoming amino acid with this compound and a base, followed by the coupling reaction with the resin-bound free amine. Subsequent washing and Fmoc deprotection steps prepare the growing peptide chain for the next coupling cycle.

References

- 1. 7 Powerful Benefits of this compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]

- 2. Handbook of Aqueous Solubility Data | Academicbooks.dk [academicbooks.dk]

- 3. glpbio.com [glpbio.com]

- 4. Chempendix - Thermodynamics [sites.google.com]

- 5. TCFH - Wikipedia [en.wikipedia.org]

- 6. 東京化成工業株式会社 | Homepage [tcichemicals.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of HBTU

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely utilized coupling reagent in peptide synthesis and other amidation reactions. Its popularity stems from its high coupling efficiency, rapid reaction times, and ability to suppress racemization. However, to ensure the reliability and reproducibility of synthetic procedures, a thorough understanding of this compound's stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the factors influencing this compound's stability, recommended storage and handling procedures, and methodologies for its analysis.

Chemical Structure and Properties

Initially thought to possess a uronium salt structure, X-ray analysis has since confirmed that this compound exists as a guanidinium salt. This structural clarification is crucial for understanding its reactivity and stability. The presence of the hexafluorophosphate counterion contributes to its solubility in common organic solvents and its overall stability.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, moisture, and light. As a solid, this compound is relatively stable when stored correctly. However, its stability can be compromised under adverse conditions, leading to degradation and a subsequent decrease in coupling efficiency.

Thermal Stability

Differential Scanning Calorimetry (DSC) analysis has revealed that this compound is a high-energy molecule with the potential for explosive decomposition at elevated temperatures. While its melting point is around 200°C with decomposition, thermal hazard analysis indicates a potential for thermal runaway. Therefore, exposure of this compound to high temperatures should be strictly avoided.

Hydrolytic Stability

This compound is sensitive to moisture. In the presence of water, it can hydrolyze, leading to the formation of inactive byproducts. This degradation not only reduces the yield of the desired amide product but can also complicate purification processes. It is crucial to handle this compound in a dry environment and to use anhydrous solvents during reactions.

Photostability

Exposure to light can also contribute to the degradation of this compound. To maintain its integrity, this compound should be stored in light-resistant containers.

Stability in Solution

The stability of this compound in solution is dependent on the solvent and the presence of other reagents, such as bases. While it exhibits good solubility and stability in many common solvents like dimethylformamide (DMF) and dichloromethane (DCM), prolonged storage in solution is not recommended. Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. However, for optimal performance, it is best to prepare solutions of this compound immediately before use.

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Recommended storage temperature is typically between 2°C and 8°C. | Minimizes the risk of thermal decomposition and preserves the chemical integrity of the reagent. |

| Humidity | Store in a tightly sealed container in a desiccated environment. | Prevents hydrolysis, which can lead to the formation of inactive byproducts and reduce coupling efficiency. |

| Light | Store in an opaque or amber-colored container. | Protects the reagent from photodegradation. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, further enhancing stability. |

Handling Precautions:

-

Handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. This compound is classified as a moderate skin sensitizer.

-

Take precautions to avoid static discharge, given its potential for explosive decomposition.

-

In case of a spill, carefully clean the area to avoid dust generation.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques. A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and stability of this compound. A reverse-phase HPLC method can be developed and validated to separate this compound from its potential degradation products.

Example Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Procedure: Inject the sample onto the HPLC system and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its purity over time under different storage conditions. A rapid UHPLC method for the in-process determination of various peptide coupling reagents, including this compound, has been developed and could be adapted for stability studies.

Visualization of this compound's Role and Handling

This compound Activation Pathway in Peptide Synthesis

The following diagram illustrates the generally accepted mechanism of carboxylic acid activation by this compound in the presence of a base, leading to the formation of an active ester ready for aminolysis.

Caption: this compound-mediated carboxylic acid activation pathway.

Recommended Workflow for this compound Storage and Handling

This workflow outlines the key steps for maintaining the stability and ensuring the safe handling of this compound in a laboratory setting.

Caption: Recommended workflow for this compound storage and handling.

Conclusion

While this compound is an indispensable tool in modern synthetic chemistry, its efficacy and the safety of its use are intrinsically linked to its stability. By adhering to the storage and handling guidelines outlined in this guide, researchers can minimize degradation, ensure consistent results, and maintain a safe laboratory environment. The implementation of routine stability testing, particularly for long-term stored materials, is a crucial component of quality control in any research or development setting.

References

The Discovery and Enduring Legacy of HBTU: A Cornerstone Reagent in Peptide Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and application of the HBTU reagent has been compiled for researchers, scientists, and professionals in the field of drug development. This whitepaper provides an in-depth look at one of the most pivotal coupling reagents in peptide chemistry, from its inception to its current widespread use.

This compound, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, was first introduced to the scientific community in 1978 by Dourtoglou and his colleagues. Initially developed to facilitate the formation of amide bonds between amino acids, the fundamental linkage in peptides, this compound quickly demonstrated its efficacy and reliability. A significant historical footnote to its discovery is the initial misidentification of its chemical structure. For years, it was presumed to be a uronium salt. However, in 1994, through meticulous X-ray crystallographic analysis, the research group of Louis A. Carpino definitively established its true nature as a guanidinium salt. This correction of the structural assignment was a crucial step in understanding the reagent's reactivity and mechanism.

The enduring popularity of this compound in both solid-phase and solution-phase peptide synthesis stems from its remarkable efficiency in promoting high coupling yields while concurrently minimizing the undesirable side reaction of racemization. This technical guide delves into the mechanistic intricacies of this compound, providing clear diagrams to illustrate the reaction pathways and experimental workflows. Furthermore, it presents quantitative data from comparative studies, offering a clear perspective on this compound's performance against other common coupling reagents. Detailed experimental protocols are also provided to serve as a practical resource for laboratory professionals.

Quantitative Performance of Peptide Coupling Reagents

The selection of a coupling reagent is critical for the successful synthesis of peptides, particularly for sequences prone to difficult couplings or racemization. The following table summarizes the performance of this compound (represented by its close analogue TBTU, which has nearly identical chemical properties) and other common coupling reagents in the synthesis of the acyl carrier protein fragment (65-74), a well-established "difficult sequence."

| Coupling Reagent | Yield of ACP(65-74) (%) |

| TBTU | 75 |

| HATU | 80 |

| PyBOP | 68 |

| TCTU | 87 |

| HCTU | 82 |

| DMTMM | 55 |

Data sourced from a comparative study on the synthesis of the ACP(65-74) fragment.

Racemization Tendencies of Common Coupling Reagents

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a major concern in peptide synthesis. The choice of coupling reagent significantly influences the extent of racemization.

| Coupling Reagent | Level of Racemization |

| This compound/TBTU | Low |

| HATU | Very Low |

| BOP | Minimal |

| DIC/HOBt | Low |

This table provides a qualitative comparison based on established knowledge in the field of peptide chemistry.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard procedure for coupling an amino acid to a resin-bound peptide using this compound.

Materials:

-

Fmoc-protected amino acid (3 equivalents)

-

This compound (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and this compound (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and then DMF (3 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

Solution-Phase Peptide Synthesis using this compound

This protocol describes a general procedure for the coupling of two peptide fragments in solution.

Materials:

-

N-terminally protected peptide fragment with a free C-terminus (1 equivalent)

-

C-terminally protected peptide fragment with a free N-terminus (1 equivalent)

-

This compound (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolution: Dissolve the N-terminally protected peptide fragment (1 eq.) and this compound (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0°C and add DIPEA (2 eq.). Stir the mixture for 10-15 minutes at 0°C to activate the carboxylic acid.

-

Coupling: Add a solution of the C-terminally protected peptide fragment (1 eq.) in anhydrous DMF to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by column chromatography or recrystallization.

Visualizing the Chemistry of this compound

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Caption: this compound activation mechanism for peptide bond formation.

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) using this compound.

The Guanidinium Quandary: An In-depth Technical Guide to the HBTU Aminium Salt Structure and its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as HBTU, is a cornerstone coupling reagent in modern solid-phase peptide synthesis (SPPS). Initially mischaracterized as a uronium salt, X-ray crystallographic studies have unequivocally established its true nature as a guanidinium salt. This guide provides a comprehensive technical overview of the this compound aminium salt, detailing its structure, mechanism of action, and applications in peptide chemistry. It presents a compilation of quantitative data on its performance, detailed experimental protocols for its use, and visual representations of its chemical transformations to serve as a vital resource for researchers in the field.

The Structure of this compound: A Tale of Two Tautomers

For years, this compound was presumed to exist as a uronium salt, but extensive research has confirmed its existence as the more stable guanidinium N-oxide isomer.[1] This seemingly subtle distinction has significant implications for its reactivity and mechanism of action.

Below is a diagram illustrating the chemical structure of the this compound aminium salt.

Caption: Chemical structure of this compound aminium salt.

Mechanism of Action: Activating the Carboxyl Group

The efficacy of this compound as a coupling reagent lies in its ability to rapidly and efficiently activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of the incoming amino acid. This activation proceeds through the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate.[2]

The following diagram illustrates the general mechanism of carboxylic acid activation by this compound.

Caption: this compound-mediated peptide bond formation.

Performance and Advantages: A Quantitative Perspective

This compound is renowned for its high coupling efficiency, rapid reaction kinetics, and effective suppression of racemization.[3] The following tables summarize available quantitative data comparing this compound with other common coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency and Racemization

| Coupling Reagent | Model Coupling | Yield (%) | % Epimerization | Reference |

| This compound | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |

| HATU | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |

| PyBOP | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |

| DCC | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Significant | [4] |

| DEPBT | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | - | Low | [4] |

Note: The term "Significant" is used as reported in the source, which did not provide specific numerical values in the comparative table.

Table 2: Coupling Efficiency for Hindered Amino Acids

| Coupling Reagent | Hindered Coupling | Yield (%) | Reference |

| This compound | Z-Val-OH + Resin-loaded amine | High | [5] |

| Benzotriazole Activation | N-(Cbz/Fmoc-α-aminoacyl)benzotriazoles | 41-95 | [6] |

Experimental Protocols

Standard Protocol for Fmoc-SPPS using this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide on a Rink Amide resin using Fmoc chemistry and this compound activation.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Fmoc-protected amino acids

-

This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), this compound (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Microwave-Assisted Fmoc-SPPS using this compound

Microwave irradiation can significantly accelerate the deprotection and coupling steps in SPPS.

Procedure:

-

Fmoc Deprotection: Treat the peptidyl-resin twice with 20% piperidine in NMP for 30 minutes using microwave irradiation. Wash the product 4 times with NMP.[7]

-

This compound/HOBt Coupling: Dissolve the Fmoc-protected amino acid (1.5 equiv), HOBt (1.5 equiv), this compound (1.5 equiv), and DIPEA (2 equiv) in dry DMF. Mix this solution with the resin-bound peptide and irradiate in a microwave peptide synthesizer for 5 minutes. Repeat this process twice, followed by washing with DMF, NMP, and DCM.[7]

Logical Relationships in SPPS

The following diagram illustrates the cyclical workflow of solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis Workflow.

Conclusion

The guanidinium salt structure of this compound is central to its function as a highly effective coupling reagent in peptide synthesis. Its ability to rapidly activate carboxylic acids while minimizing racemization has made it an indispensable tool for researchers. The detailed protocols and quantitative data presented in this guide aim to provide a thorough understanding of this compound's properties and a practical framework for its successful application in the synthesis of peptides for research and drug development.

References

- 1. This compound:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using HBTU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. The choice of coupling reagent is critical to the success of SPPS, directly impacting reaction efficiency, yield, and the purity of the final peptide product.

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly effective and widely used coupling reagent for both solid-phase and solution-phase peptide synthesis.[1][2] Its popularity stems from its ability to rapidly form an active ester of the carboxylic acid, leading to high coupling efficiencies and minimal racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.[1][3] Furthermore, the byproducts of the this compound-mediated coupling reaction are generally water-soluble, which can simplify the purification process in a solution-phase workflow.[1]

These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, guidance on workup and purification, and a summary of comparative data to aid in the selection of coupling reagents.

Advantages of Using this compound in Solution-Phase Peptide Synthesis

-

High Coupling Efficiency: this compound is known for its high reactivity, leading to rapid and efficient peptide bond formation, which often translates to higher yields.[1]

-

Suppression of Racemization: A significant advantage of this compound is its ability to minimize the loss of stereochemical integrity at the alpha-carbon of the amino acid during the coupling reaction.[1][2]

-

Mild Reaction Conditions: this compound-mediated couplings can be performed under mild conditions, which is beneficial for the synthesis of peptides containing sensitive amino acid residues.

-

Good Solubility: this compound is soluble in common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using this compound in Solution-Phase

This protocol outlines the synthesis of a dipeptide (e.g., Boc-Ala-Gly-OMe) as a representative example. The principles can be adapted for the synthesis of longer peptides.

Materials:

-

N-α-Boc-L-Alanine (Boc-Ala-OH)

-

L-Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

This compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Preparation of the Amine Component:

-

Dissolve L-Glycine methyl ester hydrochloride (1.0 eq) in DMF.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve N-α-Boc-L-Alanine (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution. The solution may change color.

-

Stir the activation mixture for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated Boc-Ala-OH solution to the solution of H-Gly-OMe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (a typical solvent system is a mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). This aqueous workup is crucial for removing the water-soluble byproducts of the this compound reagent and excess base.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Gly-OMe.

-

-

Characterization:

-

Characterize the purified dipeptide by standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

-

Data Presentation

The selection of a coupling reagent is a critical parameter in peptide synthesis. The following table summarizes data on the yield and epimerization rates for various coupling reagents, including this compound, in a model peptide synthesis. While this data was generated in the context of solid-phase peptide synthesis, it provides valuable comparative insights into the performance of these reagents that can inform decisions for solution-phase applications.

Table 1: Comparative Yield and Epimerization Data for Various Coupling Reagents

| Coupling Reagent/Additive | Base | Yield (%) | Epimerization (D/(D+L) %) |

| This compound/HOBt | DIPEA | 95.8 | 0.7 |

| This compound/HOBt | DIPEA | 96.7 | 7.9 |

| HATU/HOAt | NMM | 75.1 | 0.8 |

| HATU/HOAt | NMM | 81.0 | 2.2 |

| HATU/HOAt | DIPEA | 98.9 | 0.2 |

| DCC/HOBt | - | 99.7 | 1.9 |

| PyBOP/HOBt | DIPEA | 87.1 | 10.1 |

Data adapted from "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis".[4] It is important to note that absolute yields and epimerization levels in solution-phase synthesis may vary depending on the specific peptide sequence and reaction conditions.

Mandatory Visualizations

This compound-Mediated Peptide Coupling Workflow

Caption: Workflow for this compound-mediated solution-phase peptide synthesis.

This compound Activation and Coupling Mechanism

Caption: Mechanism of this compound activation and subsequent peptide bond formation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scilit.com [scilit.com]

- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: HBTU-Mediated Amide Coupling

Introduction

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation.[1][2] Its popularity stems from its ability to facilitate rapid and clean coupling reactions with a low degree of racemization, especially when forming peptide bonds.[1][2] this compound functions by activating a carboxylic acid, converting the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by an amine to form a stable amide bond.[1][3]

Mechanism of Action

The this compound coupling reaction proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: In the presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated.[4] The resulting carboxylate anion attacks this compound to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester, along with the byproduct tetramethylurea.[1]

-

Nucleophilic Attack by the Amine: The primary or secondary amine then attacks the electrophilic carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution results in the formation of the desired amide bond and the release of HOBt.[1]

Using this compound is advantageous because it generates water-soluble byproducts, which simplifies the purification process of the final product.[2]

Standard Reaction Parameters

The efficiency of an this compound coupling reaction is dependent on several factors including stoichiometry, solvent, base, temperature, and reaction time. The following table summarizes the generally accepted standard conditions.

| Parameter | Recommendation | Details and Considerations |

| Stoichiometry | ||

| Carboxylic Acid | 1.0 eq | The limiting reagent. |

| Amine | 1.0–1.5 eq | A slight excess can help drive the reaction to completion. |

| This compound | 1.0–1.2 eq | Using this compound in excess should be avoided as it can react with the N-terminal of a peptide, causing guanidinylation and chain termination.[5] |

| Base (e.g., DIPEA) | 2.0–3.0 eq | Sufficient base is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[4] |

| Solvent | Polar Aprotic | N,N-Dimethylformamide (DMF) is the most common. Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP) are also frequently used. |

| Temperature | 0 °C to RT | The reaction is typically started at 0 °C during the activation step to minimize side reactions and then allowed to warm to room temperature. |

| Reaction Time | 1–4 hours | Reaction progress should be monitored by TLC or LC-MS. Most reactions are complete within a few hours. |

Experimental Protocol: General Procedure for Solution-Phase this compound Coupling

This protocol describes a general method for coupling a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic Acid

-

Amine (or amine salt, e.g., HCl salt)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Activation: Cool the solution to 0 °C using an ice bath.

-

Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).[6]

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

-

Coupling: Add the amine (1.2 eq) to the reaction mixture. If the amine is in a salt form, an additional equivalent of base may be required.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizing the Process

To better understand the workflow and chemical principles, the following diagrams illustrate the experimental sequence and the underlying reaction mechanism.

Caption: Experimental workflow for a standard this compound coupling reaction.

Caption: Simplified chemical mechanism of this compound-mediated amide bond formation.

References

Application Notes and Protocols for Peptide Coupling Using HBTU and DIPEA